molecular formula C9H12ClNO3S B2445568 Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride CAS No. 2416235-26-0

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride

Cat. No.: B2445568
CAS No.: 2416235-26-0
M. Wt: 249.71
InChI Key: OEBFDJUTZCPDHW-UHFFFAOYSA-N
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Description

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H11NO3S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an azetidine ring, which is a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions or hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride is unique due to the combination of the azetidine and thiophene rings, which confer specific chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

methyl 4-(3-hydroxyazetidin-3-yl)thiophene-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S.ClH/c1-13-8(11)6-2-14-3-7(6)9(12)4-10-5-9;/h2-3,10,12H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHFWHGFWRNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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